1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an allyl group, a chlorobenzyl group, and a hydroxy group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyridinone precursor with allyl bromide and 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the allyl or chlorobenzyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-allyl-3-(4-chlorobenzyl)-4-oxo-2(1H)-pyridinone.
Reduction: Formation of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridine.
Substitution: Formation of 1-allyl-3-(4-methoxybenzyl)-4-hydroxy-2(1H)-pyridinone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(4-chlorobenzyl)-2-thiourea: Similar structure but contains a thiourea group instead of a hydroxy group.
1-Allyl-3-(4-chlorobenzyl)-4-oxo-2(1H)-pyridinone: Oxidized form of the compound with a carbonyl group.
Uniqueness
1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is unique due to the presence of both an allyl and a chlorobenzyl group attached to the pyridinone ring, along with a hydroxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h2-7,9,18H,1,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXHLMIDNSTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320445 | |
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477856-22-7 | |
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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